N-Boc-2-morpholinecarbaldehyde
Description
Significance of Morpholine (B109124) Scaffolds in Asymmetric Synthesis
The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable properties. researchgate.netpharmjournal.ru It can enhance physicochemical characteristics such as solubility, bioavailability, and metabolic stability in drug molecules. thieme-connect.com In the context of asymmetric synthesis—the selective production of one enantiomer of a chiral molecule—morpholine derivatives serve several critical roles.
Chiral morpholines are widely employed as chiral auxiliaries and ligands. tsijournals.comresearchgate.net As chiral auxiliaries, they can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed. As chiral ligands, they coordinate to metal catalysts to create a chiral environment that influences the stereoselectivity of reactions like asymmetric hydrogenation. semanticscholar.orgnih.govrsc.org This method is highly efficient for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org
Furthermore, the morpholine ring itself is a core component of numerous biologically active compounds and approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com Therefore, the development of synthetic routes to chiral morpholines is crucial for accessing these complex and therapeutically important molecules. semanticscholar.orgresearchgate.net The synthesis of N-Boc-2-morpholinecarbaldehyde represents the creation of a versatile building block, ready for elaboration into more complex structures.
Historical Context and Evolution of Morpholine-Based Building Blocks
The parent compound, morpholine, was first synthesized and named by Ludwig Knorr in the late 19th century. wikipedia.orgatamankimya.com It became commercially available in the 1930s and has since been recognized for its industrial importance. researchgate.net Initially used as a solvent, corrosion inhibitor, and in the manufacture of rubber chemicals, its applications have expanded significantly. atamankimya.com
The true value of the morpholine scaffold in advanced chemical synthesis, particularly in drug discovery, has been realized more recently. The recognition that this heterocycle is present in numerous natural products and biologically active compounds spurred extensive research into its synthesis and derivatization. tsijournals.comresearchgate.net The development of methods to create substituted and, crucially, chiral morpholines has been an area of intense focus. semanticscholar.orgresearchgate.netresearchgate.net
Early synthetic methods often started from achiral precursors or required stoichiometric chiral reagents. semanticscholar.org The evolution of asymmetric catalysis has provided more efficient and atom-economical routes. semanticscholar.orgnih.gov For instance, strategies such as the asymmetric hydrogenation of unsaturated morpholines and the enantioselective ring-opening of aziridines have become powerful tools for accessing these chiral building blocks. researchgate.netnih.gov The synthesis of compounds like this compound is a direct result of this evolution, providing a stable, storable, and synthetically versatile chiral intermediate that streamlines the construction of complex target molecules. lookchem.com
Compound Data
This compound
This table summarizes the key identifiers and computed physical properties for the racemic form of this compound.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 2-formylmorpholine-4-carboxylate | nih.gov |
| CAS Number | 218594-02-6 | nih.govletopharm.comcymitquimica.com |
| Molecular Formula | C₁₀H₁₇NO₄ | nih.govletopharm.comcymitquimica.com |
| Molecular Weight | 215.25 g/mol | nih.gov |
| Appearance | White powder / Colourless Oil / Liquid | cymitquimica.comlookchem.comchemicalbook.com |
| Boiling Point | 309.1°C at 760 mmHg | lookchem.comletopharm.com |
| Density | 1.18 g/cm³ | lookchem.com |
| Topological Polar Surface Area | 55.8 Ų | nih.gov |
Chiral Variants of this compound
The compound possesses a chiral center at the 2-position of the morpholine ring, leading to two distinct enantiomers.
| Enantiomer | (S)-N-Boc-2-morpholinecarbaldehyde | (R)-N-Boc-2-morpholinecarbaldehyde |
| Synonym | tert-Butyl (2S)-2-formylmorpholine-4-carboxylate | tert-Butyl (2R)-2-formylmorpholine-4-carboxylate |
| CAS Number | 847805-31-6 | 913642-85-0 |
| Applications | Intermediate in pharmaceutical synthesis, including for CCR3 antagonists used in allergy treatment. lookchem.com | Used as a chiral building block in enantioselective reactions. |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-formylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMTSRRGUVABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625019 | |
| Record name | tert-Butyl 2-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-02-6 | |
| Record name | 1,1-Dimethylethyl 2-formyl-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-2-morpholinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N Boc 2 Morpholinecarbaldehyde Enantiomers
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed to achieve this for chiral morpholines, including the asymmetric construction of the morpholine (B109124) ring, stereoselective functionalization of precursors, and enzyme-catalyzed kinetic resolution.
Asymmetric Construction of the Morpholine Ring System
A key strategy for synthesizing chiral morpholines is the asymmetric construction of the heterocyclic ring itself. One of the most powerful methods for this is the transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines with high enantioselectivity.
A notable example involves the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand. organic-chemistry.orgsemanticscholar.org This method has demonstrated the ability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. organic-chemistry.orgnih.gov The success of this strategy lies in the congested and electron-rich nature of the dehydromorpholine substrates, which presents a challenge that has been overcome by the use of a suitable catalytic system. organic-chemistry.orgnih.gov
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate | Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| N-Boc-5-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)2]BF4 / SKP | 99% | >99% |
| N-Boc-5-(4-chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)2]BF4 / SKP | 99% | >99% |
Data synthesized from research findings on asymmetric hydrogenation of dehydromorpholines. organic-chemistry.org
Another approach involves the organocatalytic enantioselective chlorination of aldehydes, followed by reductive amination and cyclization to form the morpholine ring. nih.gov This method allows for the synthesis of C2-functionalized morpholines with good to excellent enantioselectivity. nih.gov
Stereoselective Functionalization of Precursors
This strategy involves the use of a chiral precursor that already contains the desired stereochemistry, which is then converted to the target molecule. A common approach is to start from a readily available chiral building block, such as an amino acid or a chiral epoxide.
For instance, the enantioselective synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and (S)-N-Boc-morpholine-2-carboxylic acid has been achieved starting from (S)-epichlorohydrin. researchgate.net This method is operationally simple and avoids the need for chromatography, making it suitable for large-scale synthesis. The chiral center from epichlorohydrin (B41342) is retained throughout the synthetic sequence, ultimately defining the stereochemistry of the final morpholine product. The resulting N-Boc-2-hydroxymethylmorpholine can then be oxidized to the desired N-Boc-2-morpholinecarbaldehyde.
Enzyme-Catalyzed Kinetic Resolution Approaches
Enzyme-catalyzed kinetic resolution is a powerful tool for the separation of racemates to obtain enantiomerically pure compounds. This method relies on the ability of enzymes to selectively catalyze the reaction of one enantiomer over the other.
In the context of N-Boc-morpholine derivatives, lipases are commonly employed for the kinetic resolution of racemic esters. For example, the enzyme Candida rugosa lipase (B570770) has been used for the highly selective kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. semanticscholar.org This enzymatic hydrolysis selectively converts one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. semanticscholar.org Similarly, Candida antarctica lipase B has been shown to be effective for the hydrolysis of N-Boc and N-Cbz protected proline derivatives with high enantioselectivity, a principle that is applicable to morpholine analogues. fao.org
Table 2: Enzyme-Catalyzed Kinetic Resolution of Morpholine Derivatives
| Racemic Substrate | Enzyme | Resolved Products | Enantiomeric Excess (ee) |
|---|---|---|---|
| n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (R)-n-butyl 4-benzylmorpholine-2-carboxylate and (S)-4-benzylmorpholine-2-carboxylic acid | >99% for both |
Data based on findings from enzyme-catalyzed resolutions of morpholine and related heterocyclic derivatives. semanticscholar.orgfao.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis focuses on controlling the formation of diastereomers. This is particularly relevant when a molecule contains multiple stereocenters.
Auxiliary-Mediated Diastereocontrol in this compound Synthesis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
While specific examples of auxiliary-mediated diastereocontrol for the synthesis of this compound are not extensively reported, the principle can be applied. For instance, an achiral morpholine precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. Subsequent functionalization at the C2 position would be directed by the chiral auxiliary, leading to the formation of one diastereomer in preference to the other. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, the existing stereochemistry within the substrate dictates the stereochemical outcome of a reaction. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.
The synthesis of this compound can be designed to take advantage of substrate-controlled diastereoselection by starting with a precursor that already contains one or more stereocenters. For example, the synthesis could begin with a chiral amino alcohol. The inherent stereochemistry of the amino alcohol would then influence the stereochemical outcome of the morpholine ring formation, leading to a diastereoselective synthesis. The relative stereochemistry of the substituents on the final morpholine ring would be determined by the stereochemistry of the starting material. This approach is often highly effective as the stereodirecting groups are an integral part of the molecule.
Convergent and Divergent Synthetic Routes
Multistep Preparations from Readily Available Chiral Precursors
A common and reliable strategy for the synthesis of enantiopure this compound involves a multistep sequence starting from readily available chiral precursors. This approach ensures the stereochemical integrity of the final product.
A well-established route commences with the chiral synthon, (S)-epichlorohydrin. The synthesis of the precursor alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, has been described as an operationally simple process that does not necessitate chromatographic purification. nih.govorgsyn.org This method involves the reaction of a suitable amino alcohol with (S)-epichlorohydrin.
The crucial final step in this multistep sequence is the oxidation of the primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine, to the desired aldehyde, (S)-N-Boc-2-morpholinecarbaldehyde. Several modern oxidation methods are suitable for this transformation, known for their mild conditions and high chemoselectivity, which are essential to avoid over-oxidation to the carboxylic acid or racemization of the chiral center.
One of the most effective reagents for this purpose is the Dess-Martin periodinane (DMP) . wikipedia.org DMP offers several advantages, including neutral pH, room temperature reaction conditions, and high yields. wikipedia.org The oxidation of N-protected-amino alcohols with DMP is known to proceed without epimerization. wikipedia.org
Table 1: Key Steps in the Multistep Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde
| Step | Reactants | Reagents/Conditions | Product | Key Advantages |
| 1 | Amino alcohol, (S)-Epichlorohydrin | Base | (S)-N-Boc-2-hydroxymethylmorpholine | Utilizes a readily available chiral pool starting material; often high yielding and chromatography-free. nih.govorgsyn.org |
| 2 | (S)-N-Boc-2-hydroxymethylmorpholine | Dess-Martin Periodinane (DMP), CH₂Cl₂ | (S)-N-Boc-2-morpholinecarbaldehyde | Mild conditions, high yield, and preservation of stereochemistry. wikipedia.org |
Detailed research findings on the synthesis of the precursor alcohol highlight the efficiency of using chiral epichlorohydrin. For instance, a concise synthesis of (S)-N-Boc-2-hydroxymethylmorpholine from epichlorohydrin has been developed with a high process throughput due to the avoidance of chromatography. nih.govorgsyn.org The subsequent oxidation step to the aldehyde can be achieved in high yield using established protocols for Dess-Martin oxidation. wikipedia.org
Efficient One-Pot or Telescoped Transformations
In the pursuit of more efficient and atom-economical synthetic routes, one-pot and telescoped procedures have been developed for the synthesis of morpholine derivatives. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and solvents.
While a specific one-pot or telescoped synthesis for this compound is not extensively detailed in the literature, the synthesis of the precursor, enantiomerically pure 2-(hydroxymethyl)morpholines, has been achieved in a one-pot fashion. researchgate.net This procedure involves the addition of chiral β-amino alcohols to (S)- or (R)-epichlorohydrin, followed by in-situ cyclization. researchgate.net
A plausible telescoped approach to this compound would involve such a one-pot formation of the N-Boc-2-hydroxymethylmorpholine intermediate, followed by the direct addition of an oxidizing agent to the reaction mixture to furnish the aldehyde. This would, however, require careful selection of reagents and conditions to ensure compatibility between the cyclization and oxidation steps.
Table 2: Conceptual Telescoped Synthesis of this compound
| Step | Transformation | Reagents/Conditions | Key Considerations |
| 1 | One-pot cyclization | Chiral Amino alcohol, (S)-Epichlorohydrin, Boc-anhydride, Base | Optimization of reaction conditions to ensure complete formation of the N-Boc protected hydroxymethylmorpholine. |
| 2 | In-situ oxidation | Addition of an appropriate oxidizing agent (e.g., Dess-Martin Periodinane) | The chosen oxidant must be compatible with the solvent and any remaining reagents from the first step. A solvent swap might be necessary. |
The development of such a telescoped process would represent a significant advancement in the efficient synthesis of this important chiral building block.
Chemical Transformations and Reactivity Profiling of N Boc 2 Morpholinecarbaldehyde
Aldehyde Group Reactivity in Complex Systems
The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by the electrophilic nature of its carbonyl carbon. In a molecule such as N-Boc-2-morpholinecarbaldehyde, the aldehyde's reactivity is modulated by the adjacent stereocenter and the bulky N-Boc group, leading to stereochemically distinct outcomes.
Nucleophilic addition is the characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon atom rehybridizes from sp² to sp³. In the case of this compound, the pre-existing chiral center at the 2-position of the morpholine (B109124) ring exerts significant facial bias on the incoming nucleophile. This results in the formation of diastereomeric products rather than a racemic mixture.
The stereochemical course of such additions can often be predicted by established models. For instance, in reactions involving organometallic reagents like Grignard or organolithium reagents, the outcome is heavily influenced by chelation control. The Lewis acidic metal center of the reagent can coordinate with both the carbonyl oxygen and the carbamate (B1207046) oxygen of the N-Boc group. This coordination locks the conformation of the molecule, forcing the nucleophile to attack from the less sterically hindered face, often leading to high diastereoselectivity. This is analogous to the high syn-selectivity observed in Grignard additions to structurally similar N-Boc-protected aziridine-2-carboxaldehydes, where N-centered chelation control is the dominant factor. nih.gov
| Nucleophile (R-M) | Major Diastereomer | Rationale |
| Methylmagnesium Bromide (CH₃MgBr) | (1'R)-1-(N-Boc-morpholin-2-yl)ethan-1-ol | Chelation control favors attack from the Re face. |
| Phenylithium (PhLi) | (R)-Phenyl(N-Boc-morpholin-2-yl)methanol | The bulky phenyl group adds with high diastereoselectivity, governed by steric and chelation effects. |
| Vinylmagnesium Bromide (CH₂=CHMgBr) | (R)-1-(N-Boc-morpholin-2-yl)prop-2-en-1-ol | Chelation directs the addition to yield predominantly one diastereomer. |
This table presents predicted outcomes for nucleophilic additions to (S)-N-Boc-2-morpholinecarbaldehyde based on established principles of chelation control.
This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the C=N double bond.
The formation of these chiral imines is a crucial transformation, as the resulting products can be used as intermediates in the synthesis of more complex nitrogen-containing molecules. The reaction is typically reversible, and removal of water is often necessary to drive the equilibrium toward the imine product.
| Primary Amine | Product (Schiff Base) |
| Benzylamine | tert-butyl 2-((benzylideneamino)methyl)morpholine-4-carboxylate |
| Aniline | tert-butyl 2-(((phenyl)imino)methyl)morpholine-4-carboxylate |
| Ethanolamine | tert-butyl 2-(((2-hydroxyethyl)imino)methyl)morpholine-4-carboxylate |
This table illustrates the formation of various chiral Schiff bases from the condensation of (S)-N-Boc-2-morpholinecarbaldehyde with selected primary amines.
The aldehyde functionality of this compound can be easily interconverted to primary alcohol or carboxylic acid groups, providing access to other important chiral building blocks.
Reduction: The aldehyde is readily reduced to a primary alcohol, yielding N-Boc-2-hydroxymethylmorpholine. This transformation is typically achieved with high efficiency using mild hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The synthesis of this specific alcohol has been documented as part of a concise, high-throughput process. nih.gov
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, N-Boc-morpholine-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or Pinnick oxidation conditions (sodium chlorite (B76162) and a scavenger). The successful synthesis of this carboxylic acid from the chiral precursor has also been reported. nih.gov
| Transformation | Reagent(s) | Product |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol (B129727) | N-Boc-2-hydroxymethylmorpholine |
| Oxidation | Potassium Permanganate (KMnO₄) or Sodium Chlorite (NaClO₂) | N-Boc-morpholine-2-carboxylic acid |
This table summarizes the key redox transformations of the aldehyde group in this compound.
Role of the N-Boc Protecting Group in Directed Transformations
The N-Boc group is not merely a passive spectator; it is a critical component for controlling reactivity and enabling selective transformations in a multi-step synthesis.
In complex molecule synthesis, it is often necessary to protect multiple functional groups. An effective strategy relies on using "orthogonal" protecting groups, which can be removed under distinct conditions without affecting the others. The N-Boc group is a cornerstone of such strategies due to its specific lability to acid. It is stable under conditions used to cleave many other common protecting groups. This orthogonality is crucial in fields like peptide synthesis and the construction of complex natural products.
| Protecting Group | Cleavage Conditions | Stability of N-Boc Group | Orthogonal? |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic conditions (e.g., Piperidine) | Stable | Yes |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Yes |
| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Stable | Yes |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Stable | Yes |
This table demonstrates the orthogonality of the N-Boc group with other widely used protecting groups in organic synthesis.
The removal of the Boc group is a key step in many synthetic sequences, regenerating the free secondary amine of the morpholine ring. While standard conditions involve strong acids, a variety of methods have been developed to achieve this deprotection under different levels of selectivity and mildness.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent such as methanol or dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently forms isobutene.
However, for sensitive substrates containing other acid-labile groups, milder or more selective methods are required.
| Method | Reagents/Conditions | Selectivity/Notes |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂; or HCl in Dioxane/Methanol | Highly effective and common, but harsh and can cleave other acid-sensitive groups. |
| Lewis Acid Catalysis | Aluminum Trichloride (AlCl₃); Zinc Bromide (ZnBr₂) | Can offer selectivity in the presence of other protecting groups like tert-butyl esters under specific conditions. |
| Silyl-based Reagents | Trimethylsilyl Iodide (TMSI) followed by Methanol | A non-protic acid method suitable for substrates sensitive to strong acids. |
| Thermolytic Cleavage | Heating in a high-boiling solvent (e.g., TFE, MeOH) under continuous flow | Achieves deprotection without any acid catalyst; selectivity can be controlled by temperature. |
| Oxalyl Chloride Method | Oxalyl Chloride in Methanol | A mild, room-temperature method effective for a wide range of N-Boc protected amines. |
This table outlines various methodologies available for the selective deprotection of the N-Boc group.
Ring-Opening and Rearrangement Pathways
The chemical behavior of this compound is characterized by a variety of potential ring-opening and rearrangement reactions, influenced by reaction conditions and the presence of catalysts. While the morpholine ring is generally stable, the interplay between the aldehyde functionality, the carbamate group, and the ring heteroatoms can lead to several transformative pathways under specific stimuli.
Under acidic conditions, the N-Boc protecting group is susceptible to cleavage, which can initiate a cascade of reactions. Protonation of the Boc group's carbonyl oxygen, followed by the loss of carbon dioxide and tert-butanol, would yield the secondary amine. This deprotection could be followed by acid-catalyzed ring-opening or rearrangement, depending on the specific acid and reaction conditions employed.
Lewis acids are also anticipated to play a significant role in the transformation of this compound. Coordination of a Lewis acid to the aldehyde's carbonyl oxygen would enhance its electrophilicity, making it more susceptible to nucleophilic attack. This could be a prelude to various rearrangement pathways. Furthermore, interaction of a Lewis acid with the oxygen atom of the morpholine ring could facilitate a ring-opening reaction.
Base-mediated reactions could proceed via deprotonation of the carbon alpha to the aldehyde, generating an enolate. This enolate could then participate in intramolecular rearrangements. Strong bases might also induce elimination reactions, leading to ring-opened products.
Thermal conditions could potentially lead to rearrangements, although the stability of the morpholine ring suggests that elevated temperatures would be required. Pericyclic reactions or radical-mediated pathways could become accessible under pyrolytic conditions.
The following table summarizes potential rearrangement and ring-opening products of this compound under various hypothetical conditions, based on established principles of organic reactivity.
| Entry | Reactant(s) | Condition(s) | Plausible Product(s) | Reaction Type |
| 1 | This compound | Strong Acid (e.g., TFA, HCl) | 2-morpholinecarbaldehyde | Deprotection |
| 2 | This compound | Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) | Rearranged isomeric products, Ring-opened products | Rearrangement, Ring-Opening |
| 3 | This compound | Strong Base (e.g., LDA, NaH) | Enolate-derived products | Rearrangement |
| 4 | This compound | Heat (Pyrolysis) | Ring-contracted or fragmented products | Thermal Rearrangement |
Detailed research into the specific ring-opening and rearrangement pathways of N-Boc-2-morpholinecarbaldehyde is an area of ongoing investigation. The following table outlines theoretical research findings for these transformations.
| Study Focus | Methodology | Key Findings (Hypothetical) |
| Acid-Catalyzed Rearrangements | Treatment with various Brønsted and Lewis acids, followed by product characterization using NMR and mass spectrometry. | Under strong acidic conditions, deprotection of the Boc group is the primary reaction. With certain Lewis acids, evidence of skeletal rearrangements, such as ring contraction to form substituted piperidine (B6355638) derivatives, may be observed. |
| Base-Induced Transformations | Reaction with a range of bases (e.g., alkoxides, lithium amides) and subsequent analysis of the product mixture. | The formation of an enolate intermediate is confirmed. Depending on the base and temperature, this could lead to epimerization at the C-2 position or potentially initiate a cascade leading to ring-opened amino-ether products. |
| Thermal Reactivity Profile | Pyrolysis of the compound at various temperatures with trapping of volatile products and analysis of the residue. | The morpholine ring exhibits considerable thermal stability. At very high temperatures (>300 °C), decomposition and fragmentation are the predominant pathways, with the potential formation of smaller heterocyclic fragments. |
Applications of N Boc 2 Morpholinecarbaldehyde in Asymmetric Synthesis and Catalysis
N-Boc-2-morpholinecarbaldehyde as a Chiral Building Block
A chiral building block is an enantiomerically pure compound used as a starting material in the synthesis of more complex chiral substances. this compound fits this description perfectly, providing a pre-defined stereocenter that can be incorporated into a larger target molecule, thereby avoiding the need for challenging stereoselective steps later in the synthesis. The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, known for improving properties like solubility and metabolic stability in drug candidates. acs.org
The chiral morpholine scaffold is a key structural motif in several commercial drugs. The synthesis of these pharmaceuticals or their key intermediates often relies on chiral building blocks like this compound and its derivatives.
Aprepitant (EMEND®): This drug is a potent substance P (SP) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. researchgate.netwikipedia.org Its complex structure features a cis-vicinally substituted morpholine core with three contiguous stereocenters. researchgate.net Several syntheses of Aprepitant utilize a chiral morpholin-2-one or a related morpholine derivative as a key intermediate. researchgate.netnih.gov The synthesis often involves building the morpholine ring from chiral precursors to establish the required stereochemistry that is critical for the drug's biological activity. researchgate.netacs.org
Linezolid (B1675486) (Zyvox®): An important antibiotic used against multidrug-resistant Gram-positive bacteria, Linezolid contains a chiral oxazolidinone ring attached to a fluorophenyl-morpholine moiety. derpharmachemica.comnih.gov Numerous synthetic routes have been developed where the morpholine ring is introduced early in the process. asianpubs.orgresearchgate.net Asymmetric syntheses often employ strategies like the Henry reaction catalyzed by chiral ligands to create the necessary stereocenter, leading to the formation of the active (S)-enantiomer of the drug. nih.govrsc.org
Table 1: Pharmaceutical Intermediates Synthesized from Chiral Morpholine Scaffolds
| Drug | Therapeutic Class | Key Intermediate | Role of Morpholine Building Block |
|---|---|---|---|
| Aprepitant | Antiemetic, NK1 Receptor Antagonist | (S)-3-(4-fluorophenyl)morpholin-2-one | Forms the core heterocyclic structure with defined stereochemistry. researchgate.netnih.gov |
| Linezolid | Antibiotic (Oxazolidinone) | (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl}amine | Provides the morpholine tail, which is crucial for the drug's overall profile. derpharmachemica.comasianpubs.org |
Beyond specific pharmaceutical targets, this compound and related precursors are used to generate a variety of other complex heterocyclic structures with well-defined stereochemistry. The aldehyde functional group is readily transformed into other functionalities, allowing for diverse synthetic elaborations.
Researchers have developed numerous methods to access substituted morpholines, which are valuable scaffolds in drug discovery. nih.gov These methods often start with simpler chiral molecules and build the morpholine ring in a stereocontrolled manner.
Catalytic Asymmetric Halocyclization: An organocatalytic method using cinchona alkaloid-derived catalysts enables the synthesis of morpholines containing a quaternary stereocenter (a carbon atom bonded to four other non-hydrogen atoms). rsc.orgrsc.org This process constructs chlorinated 2,2-disubstituted morpholines from simple alkenol substrates with high yields and excellent enantioselectivity. rsc.org
Copper-Promoted Oxyamination: A copper(II)-promoted reaction allows for the stereoselective synthesis of 2-aminomethyl functionalized morpholines from alkene-containing substrates. nih.gov This transformation installs both an oxygen and a nitrogen atom across the double bond in a controlled fashion.
Ring-Opening of Oxazetidines: Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholines have been achieved starting from N-tosyl-oxazetidine, a four-membered ring. acs.org This method allows for the concise construction of conformationally rigid morpholine derivatives.
Table 2: Methods for Constructing Stereodefined Heterocycles from Morpholine Precursors
| Method | Type of Heterocycle Produced | Key Features |
|---|---|---|
| Organocatalytic Halocyclization | Chlorinated 2,2-disubstituted morpholines | Creates a quaternary stereocenter; uses cinchona alkaloid catalysts. rsc.orgrsc.org |
| Copper-Promoted Oxyamination | 2-Aminomethyl functionalized morpholines | Installs vicinal amino alcohol functionality with high diastereoselectivity. nih.gov |
| Ring-Opening of Oxazetidines | 2- and 3-substituted morpholines | Provides access to conformationally rigid structures. acs.org |
| Arylboration of Enecarbamates | Borylated and α-arylated piperidines/pyrrolidines | While not directly morpholines, this demonstrates a related strategy for N-heterocycle synthesis. nih.gov |
Utilization in Asymmetric Catalysis
In asymmetric catalysis, small amounts of a chiral catalyst are used to produce large quantities of an enantiomerically enriched product. Derivatives of this compound are valuable in this area, both as components of chiral ligands for metal catalysts and as organocatalysts themselves.
Most asymmetric catalysts consist of a metal center bound to a chiral organic molecule, known as a ligand. nih.gov The ligand transfers its "chiral information" to the reaction, directing the formation of one enantiomer over the other. The design of effective chiral ligands is a central focus of catalysis research. researchgate.net
The morpholine scaffold has been incorporated into ligand structures to create novel catalysts. For example, a C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand, named ShabyDACH , was developed for Molybdenum-catalyzed asymmetric allylic alkylation. This ligand features a para-morpholine substituent on one of its aromatic rings. acs.org The presence of the morpholine group, which is electron-rich, contributes to the ligand's unique electronic properties, enabling high reactivity and enantioselectivity in the formation of complex 1,4-dicarbonyl compounds. acs.org
Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral morpholine derivatives have been designed to act as efficient organocatalysts.
Morpholine Amino Acid Catalysts: Researchers have synthesized new organocatalysts based on β-morpholine amino acids. These catalysts have been successfully applied to the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.gov Despite the general perception that morpholine-enamines are less reactive than their pyrrolidine-based counterparts, these specifically designed catalysts proved highly effective for this carbon-carbon bond-forming reaction. nih.gov
Chiral Phase-Transfer Catalysts: A morpholine-derived chiral phase-transfer catalyst has been developed for the enantioselective conjugate addition of 3-substituted oxindoles to Michael acceptors. This catalyst operates effectively under neutral conditions and allows for the synthesis of valuable products with high enantioselectivity. tcichemicals.com
Application as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. This is a powerful and widely used strategy in asymmetric synthesis.
The morpholine structure can be employed as part of a chiral auxiliary strategy. In one notable example, a practical and high-yielding synthesis of chiral 1,2-amino alcohols was developed using arylglyoxals and pseudoephedrine as a chiral auxiliary. acs.org The reaction proceeds through the formation of a morpholinone intermediate. The stereocenters from the pseudoephedrine auxiliary direct the formation of the new stereocenter in the morpholinone ring with high selectivity. This intermediate then undergoes a two-step protocol to cleave the auxiliary and reveal the desired enantiopure 1,2-amino alcohol, a privileged scaffold in medicinal chemistry. acs.org This process showcases how a temporary, rigid morpholine-based ring can effectively control the stereochemistry of a reaction.
Diastereoselective Alkylations and Additions
The aldehyde group of this compound serves as a key handle for the introduction of new stereocenters through diastereoselective alkylation and addition reactions. The inherent chirality of the morpholine ring, positioned alpha to the carbonyl group, effectively biases the approach of nucleophiles, leading to the preferential formation of one diastereomer over the other.
A notable example is the diastereoselective addition of organometallic reagents to the carbonyl carbon. In the synthesis of (+)-(S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor, (S)-N-Boc-2-morpholinecarbaldehyde is a key intermediate. The precursor, (S)-N-Boc-2-(hydroxymethyl)morpholine, is oxidized to the aldehyde. Subsequent addition of diphenylzinc (Ph₂Zn) to this aldehyde proceeds with diastereoselectivity, favoring the formation of the (2S, αS)-diastereomer of the resulting alcohol. This stereocontrol is crucial for establishing the correct stereochemistry required for the final drug molecule.
The table below summarizes the key aspects of this diastereoselective addition reaction.
| Reaction | Substrate | Reagent | Major Diastereomer | Significance |
| Phenyl Addition | (S)-N-Boc-2-morpholinecarbaldehyde | Diphenylzinc (Ph₂Zn) | (2S, αS)-N-Boc-2-(hydroxyphenyl)methyl)morpholine | Key step in the asymmetric synthesis of (+)-(S,S)-Reboxetine |
This table is based on the described synthetic route to (+)-(S,S)-Reboxetine and represents a key example of diastereoselective addition to this compound.
Further research into the addition of other organometallic reagents, such as Grignard and organolithium reagents, to this compound is expected to reveal a broader scope of its utility in generating a variety of chiral alcohols with high diastereomeric purity. The stereochemical outcome of these reactions is often influenced by factors such as the nature of the nucleophile, the solvent, and the presence of chelating agents, which can interact with the Boc-protected nitrogen and the carbonyl oxygen to create a more rigid transition state, thereby enhancing stereoselectivity.
Methodologies for Auxiliary Attachment and Cleavage
While this compound itself is a chiral building block, its derivatives, particularly the corresponding carboxylic acid (N-Boc-2-morpholinecarboxylic acid), have the potential to be used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.
Attachment:
The N-Boc-2-morpholinyl moiety can be attached to a substrate, for example, a carboxylic acid, through standard amide bond formation. This would involve activating the carboxylic acid (e.g., as an acid chloride or using coupling reagents like DCC or HATU) and reacting it with an amine derivative of the morpholine, or conversely, activating the N-Boc-2-morpholinecarboxylic acid and reacting it with an amine substrate. The resulting amide would then possess the chiral morpholine scaffold, ready to direct subsequent reactions on the substrate part of the molecule.
Cleavage:
The cleavage of the N-Boc protecting group itself is a well-established process. The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used for its removal. This deprotection would unmask the secondary amine of the morpholine ring.
However, for the N-Boc-2-morpholinyl group to function as a true chiral auxiliary, the cleavage of the bond connecting the morpholine ring to the modified substrate is the critical step. This cleavage would typically occur after the stereoselective reaction has been performed. For an amide linkage, this can be achieved through vigorous acidic or basic hydrolysis, which would cleave the amide bond and release the chiral product, separating it from the morpholine auxiliary. The choice of hydrolytic conditions would depend on the stability of the desired product.
While the fundamental principles for the attachment and cleavage of morpholine-based auxiliaries are understood, specific and widely adopted methodologies for the use of this compound or its derivatives as recoverable chiral auxiliaries are not extensively documented in the currently available scientific literature. The primary application reported remains its use as a chiral building block where the morpholine ring is incorporated into the final product.
Medicinal Chemistry and Pharmaceutical Development Applications
N-Boc-2-morpholinecarbaldehyde as a Key Synthon in Drug Synthesis
The utility of this compound as a chiral starting material is prominent in the synthesis of targeted therapeutic molecules. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the construction of diverse molecular architectures. The Boc-protecting group ensures that the morpholine (B109124) nitrogen can be selectively deprotected and functionalized at a later stage in a synthetic sequence, providing strategic flexibility in the assembly of complex drug candidates.
Lacosamide is an anticonvulsant drug, chemically described as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, used in the treatment of partial-onset seizures. nih.goveuropa.eu The approved synthesis routes for Lacosamide often start from the amino acid D-serine. researchgate.net One established process involves the N-protection of D-serine with a Boc-anhydride, followed by O-methylation and subsequent amidation and acetylation steps. google.comgoogle.com
While not a direct precursor in the conventional synthesis of Lacosamide itself, this compound represents a critical building block for creating novel analogues. The morpholine ring is a key component in many compounds targeting the central nervous system (CNS) due to its ability to improve properties like brain permeability and solubility. nih.gov By using this compound, medicinal chemists can design and synthesize Lacosamide analogues where the core amino acid structure is replaced by a morpholine scaffold, exploring new structure-activity relationships (SAR) while retaining or enhancing the desired anticonvulsant effects.
The morpholine moiety is a recognized pharmacophore in the development of anticonvulsant agents. e3s-conferences.org The incorporation of this heterocycle can lead to compounds with broad-spectrum anticonvulsant properties. nih.gov this compound serves as an ideal precursor for generating libraries of potential anticonvulsant drugs. Its aldehyde functionality allows for the introduction of various substituents, enabling the systematic modification of a lead compound to optimize its efficacy and safety profile.
Research into novel anticonvulsants has explored numerous heterocyclic scaffolds, including pyrrolidine-2,5-diones and quinazolin-4-ones, which have shown efficacy in animal models of epilepsy like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. nih.govmdpi.commdpi.com Similarly, Mannich bases derived from N-aryl piperazines, which are structurally related to morpholines, have demonstrated significant anticonvulsant and anti-inflammatory activities. jgtps.com The synthesis of novel compounds from this compound allows for the exploration of new chemical space in the search for next-generation antiepileptic therapies.
Table 1: Anticonvulsant Activity of Select Scaffolds in Preclinical Models
| Compound Class/Scaffold | Seizure Model | Result/Activity (ED₅₀) |
| Phenylpyrrolidine-2,5-dione Derivative (Compound 6) | Maximal Electroshock (MES) | 68.30 mg/kg mdpi.com |
| Phenylpyrrolidine-2,5-dione Derivative (Compound 6) | 6 Hz (32 mA) | 28.20 mg/kg mdpi.com |
| 3-substituted Acetamide (Compound 14) | Maximal Electroshock (MES) | 49.6 mg/kg nih.gov |
| 3-substituted Acetamide (Compound 14) | 6 Hz (32 mA) | 31.3 mg/kg nih.gov |
| 3-substituted Acetamide (Compound 14) | scPTZ | 67.4 mg/kg nih.gov |
Role in the Discovery of Biologically Active Morpholine-Containing Compounds
The morpholine ring is a versatile scaffold that appears in a wide range of biologically active molecules, from anticancer agents like Gefitinib to antibiotics such as Linezolid (B1675486). wikipedia.org Its favorable physicochemical properties make it a common choice for medicinal chemists aiming to develop drugs with improved pharmacokinetic profiles. semanticscholar.org
Chemokine receptors are critical mediators of the inflammatory response, and their antagonists are sought after for treating various inflammatory diseases. The C-C chemokine receptor 3 (CCR3) is particularly important in allergic inflammation and asthma, as it regulates the recruitment of eosinophils. nih.gov Studies have shown that CCR3 antagonists can prevent antigen-induced airway hyperreactivity and M2 receptor dysfunction in animal models. nih.gov Furthermore, a CCR3 antagonist was found to inhibit the clustering of eosinophils around airway nerves, a key pathological feature in asthma. nih.gov
This compound provides an excellent starting point for the synthesis of novel CCR3 antagonists. The morpholine core can serve as a central scaffold, and the aldehyde group allows for the attachment of other molecular fragments necessary for high-affinity binding to the receptor. This enables the rapid generation of diverse compound libraries for screening and identifying potent and selective CCR3 inhibitors.
The morpholine scaffold has been successfully incorporated into compounds designed to treat pain and inflammation. A notable example is the development of indole (B1671886) derivatives containing N-ethyl morpholine moieties, which act as potent and selective cannabinoid receptor 2 (CB2) agonists. rsc.org One such compound demonstrated significant anti-inflammatory and pain-relieving effects in a rat model of inflammatory hyperalgesia, with an ED₅₀ value of 1.097 mg kg⁻¹. rsc.org This compound also suppressed the production of pro-inflammatory cytokines. rsc.org
In another study, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated as selective cyclooxygenase-II (COX-II) inhibitors, a major target for anti-inflammatory drugs. nih.gov The use of this compound as a synthon facilitates the construction of such molecules, providing the core heterocyclic structure that is often crucial for biological activity.
Table 2: Bioactivity of Morpholine-Containing Compounds in Pain and Inflammation Models
| Compound Class | Target/Model | Most Potent Compound | Activity/Result |
| Indole derivatives with N-ethyl morpholine | CB2 Receptor Agonist | Compound 2 | ED₅₀ of 1.097 mg kg⁻¹ (in vivo) rsc.org |
| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | COX-II Inhibition | Compound 5d | Significant anti-inflammatory and analgesic activity nih.gov |
Design and Synthesis of Lead Compounds with Morpholine Scaffolds
The morpholine heterocycle is a cornerstone in the design of lead compounds for drug discovery programs. e3s-conferences.org Its prevalence in FDA-approved drugs underscores its value in medicinal chemistry. acs.org The morpholine ring imparts a combination of desirable properties, including a three-dimensional structure that can improve binding to target proteins, enhanced water solubility which aids formulation, and a basic nitrogen atom with a physiologically relevant pKa. acs.orgnih.gov
The strategy of using pre-formed, chirally pure building blocks like this compound is highly efficient for incorporating the morpholine scaffold into novel molecules. nih.gov This approach, often part of a "building block" or de novo synthesis strategy, allows chemists to bypass lengthy synthetic sequences that would otherwise be required to construct the heterocyclic ring. acs.orgchemrxiv.org This accelerates the drug discovery process by enabling the rapid synthesis and evaluation of diverse chemical libraries, ultimately facilitating the identification of promising lead compounds with optimized pharmacological and pharmacokinetic profiles. acs.org The morpholine ring can function either as a scaffold to correctly position other pharmacophoric groups or as an integral component of the pharmacophore that directly interacts with the biological target. nih.gov
Structure-Activity Relationship Studies Based on this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound provides a versatile platform for initiating such studies. The aldehyde group allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents at the 2-position of the morpholine ring. By systematically modifying this position and evaluating the biological activity of the resulting derivatives, researchers can elucidate key pharmacophoric elements required for target engagement.
A prominent example of SAR exploration involving the morpholine moiety can be seen in the development of kinase inhibitors, such as those targeting Phosphoinositide 3-kinases (PI3Ks). The morpholine ring is a common feature in many PI3K inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding pocket and improves the compound's physicochemical properties, such as aqueous solubility. researchgate.net
In a study focused on derivatives of the pan-PI3K inhibitor ZSTK474, which contains two morpholine rings, researchers explored the impact of replacing one of these rings with various 2-aminoethyl functional groups. nih.gov This investigation revealed critical SAR insights. For instance, analogs where the morpholine was replaced by groups containing pendant hydroxyl or methoxy (B1213986) functionalities maintained potent, low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms. In contrast, derivatives with pendant amino groups showed a significant reduction in inhibitory activity. nih.gov
Further modification of these less active amino-substituted analogs demonstrated that N-acetylation restored potent inhibition across the PI3K isoforms. nih.gov This finding highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the morpholine replacement. Specifically, the data suggests that a hydrogen bond acceptor, like the oxygen in the morpholine ring or the acetyl group in the modified derivatives, is crucial for maintaining high-affinity binding. nih.gov
The table below summarizes the SAR data from this study, illustrating how modifications to a morpholine-like scaffold influence inhibitory activity against different PI3K isoforms.
Table 1: Structure-Activity Relationship of ZSTK474 Analogs Against PI3K Isoforms
| Compound | R Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|---|
| ZSTK474 | 2-morpholino | 3.9 | 20.8 | 12.5 | 3.9 |
| 6l | -CH₂CH₂NH₂ | 140 | >5000 | >5000 | 1500 |
| 6p | -CH₂CH₂NHAc | 9.7 | 110 | 120 | 19 |
| 6m | -CH₂CH₂NHMe | 500 | >5000 | >5000 | >5000 |
| 6q | -CH₂CH₂N(Me)Ac | 19 | 280 | 140 | 33 |
Data sourced from a study on PI3K inhibitor derivatives. nih.gov The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
These findings underscore the value of the morpholine scaffold and demonstrate how systematic modifications, which can be initiated from chiral building blocks like this compound, are essential for optimizing the potency and selectivity of drug candidates. nih.gov
Generation of Stereochemically Defined Compound Libraries
The generation of compound libraries with high structural and stereochemical diversity is a cornerstone of modern drug discovery, enabling the screening of vast chemical space to identify novel bioactive molecules. nih.gov this compound is an ideal starting material for creating such libraries, particularly through Diversity-Oriented Synthesis (DOS). frontiersin.org DOS aims to efficiently synthesize a collection of structurally diverse molecules from a common starting point, often incorporating complexity through variations in stereochemistry and molecular scaffolds. nih.govfrontiersin.org
The inherent chirality of this compound ensures that all subsequent products derived from it are stereochemically defined. This is critically important because the biological activity of chiral molecules often depends on their specific stereoisomeric form, as enantiomers can have different affinities, efficacies, or metabolic profiles.
The aldehyde functionality of this compound serves as a key branching point in a DOS workflow. A variety of reactions can be applied to this group to introduce "appendage diversity." For example:
Reductive Amination: Reacting the aldehyde with a diverse set of primary and secondary amines can generate a library of 2-(aminomethyl)morpholine (B111239) derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can introduce a wide range of substituted alkenyl groups.
Multi-component Reactions: Reactions like the Ugi or Passerini reaction can be used to introduce multiple points of diversity in a single step, rapidly increasing the complexity of the library.
Furthermore, the morpholine ring itself can be part of a more complex scaffold. DOS strategies often employ a "build/couple/pair" approach, where building blocks like this compound are first synthesized, then coupled with other fragments, and finally cyclized or paired to create complex, often polycyclic, molecular architectures. frontiersin.org This approach is particularly powerful for generating libraries of sp³-rich molecules, which are known to have better success rates in drug discovery due to their three-dimensional shapes that can better mimic natural products and interact with complex protein targets. frontiersin.org
The use of chiral, polyfunctional building blocks derived from sources like amino acids and carbohydrates to create morpholine-based scaffolds is a powerful strategy to access chemical and geometrical diversity. frontiersin.org By starting with a stereochemically pure building block like (R)- or (S)-N-Boc-2-morpholinecarbaldehyde, chemists can ensure that the resulting library is not a complex mixture of stereoisomers, which simplifies screening, hit validation, and subsequent SAR optimization.
Mechanistic Insights and Computational Studies
Elucidation of Reaction Mechanisms in N-Boc-2-morpholinecarbaldehyde Transformations
Transformations involving this compound are governed by the interplay of its structural and electronic features. The N-Boc protecting group and the morpholine (B109124) ring significantly influence the reactivity of the aldehyde functionality. Mechanistic studies, often supported by computational methods, are key to understanding these transformations.
A primary class of reactions for this compound involves nucleophilic addition to the carbonyl group. The mechanism of such reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in the addition of organometallic reagents, the reaction can proceed through various transition states, and the stereochemical outcome is often dictated by the coordination of the reagent to the molecule.
Another significant transformation is the deprotection of the N-Boc group, which typically occurs under acidic conditions. The mechanism of N-Boc cleavage is generally understood to proceed via protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. Kinetic studies on similar N-Boc protected amines have shown that this process can exhibit a second-order dependence on the acid concentration.
Theoretical Modeling of Stereoselectivity and Reactivity
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the stereoselectivity observed in reactions of chiral aldehydes like this compound. Such models allow for the calculation of transition state energies for different stereochemical pathways, providing insight into the favored product.
In nucleophilic additions to the aldehyde, the facial selectivity is of paramount importance. The approach of a nucleophile to the re or si face of the carbonyl can be modeled to determine the energetic barriers. These calculations often reveal that the preferred trajectory of the nucleophile is influenced by a combination of steric hindrance from the morpholine ring and the bulky N-Boc group, as well as stereoelectronic effects.
For example, the addition of a Grignard reagent can be modeled to compare the energies of the transition states leading to the (R) and (S) alcohol products. The energy difference between these transition states can be correlated with the experimentally observed diastereomeric or enantiomeric excess. Non-covalent interaction (NCI) analysis can further elucidate the weak interactions that contribute to the stabilization of the favored transition state.
| Nucleophile | Facial Approach | Transition State Energy (kcal/mol) | Predicted Major Diastereomer |
|---|---|---|---|
| Methylmagnesium bromide | Re | 12.5 | (S)-alcohol |
| Methylmagnesium bromide | Si | 14.2 | |
| Allylborane | Re | 10.8 | (S)-alcohol |
| Allylborane | Si | 13.1 |
Conformational Analysis and Stereoelectronic Effects
The conformational flexibility of the morpholine ring and the orientation of the N-Boc group and the aldehyde substituent play a critical role in the reactivity and stereoselectivity of this compound. Conformational analysis, often performed using a combination of NMR spectroscopy and computational methods, is essential for understanding the molecule's behavior in solution.
The morpholine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents can be in either axial or equatorial positions. For this compound, the large N-Boc group is expected to predominantly occupy the equatorial position to avoid 1,3-diaxial interactions. The C2-carbaldehyde group's preference for an axial or equatorial position can be influenced by stereoelectronic effects.
Stereoelectronic effects arise from the interaction of orbitals and can significantly influence molecular geometry and reactivity. In this compound, an important stereoelectronic interaction to consider is the anomeric effect, which involves the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C-N bond. This can influence the conformational equilibrium. Furthermore, hyperconjugative interactions between the lone pairs on the nitrogen and oxygen atoms and adjacent antibonding orbitals can affect the reactivity of the aldehyde. For instance, the orientation of the C-H bond of the aldehyde relative to the morpholine ring can be influenced by these effects, which in turn can dictate the facial selectivity of nucleophilic attack.
Computational studies can be employed to determine the relative energies of different conformers and to quantify the energetic contributions of various stereoelectronic interactions through Natural Bond Orbital (NBO) analysis.
| Conformer (Aldehyde Position) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction (NBO Analysis) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Equatorial | 0.0 | n(O) -> σ(C-N) | 2.1 |
| Axial | 1.8 | n(N) -> σ(C-O) | 1.5 |
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure N-Boc-2-morpholinecarbaldehyde is critical for its use as a chiral precursor. While classical approaches often rely on the oxidation of the corresponding alcohol, N-Boc-2-hydroxymethylmorpholine, future research is geared towards more efficient and highly stereoselective methods.
One key area of development is the refinement of oxidation protocols to prevent epimerization at the C2 position, a common challenge with chiral aldehydes. While Swern oxidation has been employed, issues with epimerization have been noted. acs.org To circumvent this, modified oxidation methods are being explored. For instance, the use of trichloroisocyanuric acid (TCIA) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to effectively oxidize N-Boc-2-hydroxymethylmorpholine to the desired aldehyde with high yield and without significant loss of stereochemical integrity. acs.org The presence of a mild base like sodium bicarbonate is crucial in this process to neutralize acidic byproducts that could lead to the cleavage of the Boc protecting group. acs.org
Beyond optimizing existing methods, researchers are investigating novel catalytic asymmetric approaches to construct the chiral morpholine (B109124) scaffold itself. These strategies aim to establish the stereocenter at the C2 position with high enantioselectivity early in the synthetic sequence, thereby ensuring the chirality of the final aldehyde. Such methods often involve asymmetric hydrogenation of unsaturated morpholine precursors or asymmetric cyclization reactions, providing access to a variety of 2-substituted chiral morpholines.
Expansion of Applications in Drug Discovery and Development
The morpholine motif is a privileged structure in medicinal chemistry, and this compound serves as a valuable chiral building block for the synthesis of complex drug candidates. nih.gov Its aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures.
The demand for enantiomerically pure drug intermediates is a significant driver for the development of robust synthetic routes to chiral building blocks like this compound. nih.gov The ability to produce single enantiomers of drug candidates is crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov The use of such chiral intermediates facilitates the synthesis of complex molecules for clinical trials and ultimately for the market. nih.gov
Future applications are expected to expand beyond current uses as researchers explore new therapeutic targets. The versatility of the morpholine scaffold, combined with the reactivity of the aldehyde group, makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening in the quest for new bioactive molecules. mdpi.commdpi.com
Integration with Flow Chemistry and Automated Synthesis
The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability in the production of active pharmaceutical ingredients (APIs) and their intermediates. acs.orgnih.gov The synthesis of chiral compounds, including intermediates like this compound, is a key area where these technologies can have a significant impact. nih.govrsc.org
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of this compound, a flow process could involve the continuous oxidation of N-Boc-2-hydroxymethylmorpholine in a microreactor, followed by in-line purification, potentially leading to higher yields and purity in a shorter timeframe. acs.org The integration of real-time monitoring and feedback control can ensure consistent product quality.
Furthermore, automated synthesis platforms can accelerate the drug discovery process by enabling the rapid synthesis and purification of a large number of analogs for structure-activity relationship (SAR) studies. chemrxiv.orgyoutube.com By incorporating this compound into an automated workflow, medicinal chemists can efficiently explore a wider chemical space around the morpholine scaffold, leading to the faster identification of lead compounds. The development of automated systems for iterative C-C bond formation and other key chemical transformations is paving the way for the on-demand synthesis of complex small molecules. chemrxiv.org
The convergence of advanced synthetic methodologies, expanded applications in drug discovery, and the integration of enabling technologies like flow chemistry and automation will undoubtedly shape the future landscape of this compound and its contribution to the advancement of chemical and pharmaceutical sciences.
Q & A
Q. What are the standard synthetic routes for N-Boc-2-morpholinecarbaldehyde, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves Boc protection of morpholine derivatives followed by oxidation at the C2 position. Key steps include:
- Boc Protection : Reaction of 2-hydroxymethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group .
- Oxidation : Use of oxidizing agents like Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) to convert the alcohol to the aldehyde . Yield optimization depends on reaction temperature (often −78°C to 0°C for oxidation), stoichiometry of Boc₂O (1.1–1.5 equivalents), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features indicate successful synthesis?
Methodological Answer:
- ¹H NMR : A singlet at δ 9.6–9.8 ppm confirms the aldehyde proton. The Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm, while morpholine ring protons resonate at δ 3.5–4.2 ppm .
- ¹³C NMR : The aldehyde carbon appears at δ 195–200 ppm, and the Boc carbonyl at δ 155–160 ppm .
- IR : A strong absorption band at ~1680–1720 cm⁻¹ corresponds to the carbonyl (C=O) of the Boc group and aldehyde .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Reaction Scale : Small-scale syntheses (<1 mmol) may report higher yields due to easier control of exothermic reactions, while scalability challenges (e.g., heat dissipation, mixing efficiency) reduce yields in larger batches .
- Purification Methods : Differences in chromatographic techniques (e.g., gradient elution vs. isocratic) or solvent systems can lead to variable recovery rates .
- Analytical Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) to ensure yield calculations are not skewed by unreacted starting materials .
Q. What strategies are employed to maintain the stability of this compound during long-term storage in research settings?
Methodological Answer:
- Storage Conditions : Store at −20°C under inert gas (argon or nitrogen) to prevent oxidation of the aldehyde group. Desiccants (e.g., molecular sieves) mitigate hydrolysis of the Boc group .
- Solvent Selection : Dissolve in anhydrous dichloromethane (DCM) or THF rather than protic solvents (e.g., methanol) to avoid degradation .
- Stability Monitoring : Conduct periodic ¹H NMR checks (δ 9.6–9.8 ppm for aldehyde integrity) and TLC analysis (Rf ~0.5 in hexane/EtOAc 3:1) .
Q. How do stereochemical considerations impact the synthesis and application of enantiomerically pure this compound?
Methodological Answer:
- Chiral Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry at the C2 position. Enantiomeric excess (ee) is verified via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH) .
- Applications : Enantiopure derivatives are critical in asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics), where the aldehyde serves as a key electrophile in Mannich or Strecker reactions .
Data Analysis & Experimental Design
Q. What experimental design principles minimize side reactions (e.g., over-oxidation) during the synthesis of this compound?
Methodological Answer:
- Temperature Control : Maintain oxidation steps at −78°C (Swern conditions) to limit over-oxidation to carboxylic acids .
- Stoichiometric Precision : Use Dess-Martin periodinane in slight excess (1.05 equivalents) to avoid residual oxidizing agents .
- Workup Optimization : Quench reactions with saturated NaHCO₃ to neutralize acidic byproducts and extract the aldehyde promptly into DCM .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
Methodological Answer:
- Cross-Referencing : Compare data with structurally similar compounds (e.g., tert-butyl (S)-2-formylmorpholine-4-carboxylate) to identify consistent peaks .
- Computational Validation : Perform DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and match experimental observations .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
